4,6-Dichloro-2,3-dimethylpyridine
Overview
Description
4,6-Dichloro-2,3-dimethylpyridine is a chemical compound with the CAS Number: 101252-84-0 . It has a molecular weight of 176.04 and its molecular formula is C7H7Cl2N . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of organolithium reagents . A study was carried out on the reaction of this compound with N-acylhydrazines to give two structural isomers .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3 . The InChI key is UKBCCVZZQCQJRX-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 176.04 and its molecular formula is C7H7Cl2N .Scientific Research Applications
The study of hydrogen-bonded adducts of related pyridine compounds, such as the adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine, reveals important insights into molecular geometry and intermolecular interactions in these compounds (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).
The regioselectivity in the addition of phenols to dichloro-dimethylpyridines, like the reaction of 2,4,6-trimethylphenol to 2,4-dichloro-3,6-dimethylpyridine, can be controlled by catalysts and solvents, indicating potential applications in organic synthesis (Ruggeri et al., 2008).
The cationic polymerization of vinyl monomers in the presence of pyridine derivatives like 2,6-dimethylpyridine suggests applications in polymer science and materials engineering (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Studies on crystal structures of pyridinium salts, such as the structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate, contribute to the understanding of nonclassical noncovalent interactions and crystal engineering (AlDamen & Haddad, 2011).
Theoretical studies on cyanopyridine derivatives for their structural and vibrational properties suggest potential applications in drug design and materials science (Márquez, Márquez, Cataldo, & Brandán, 2015).
Mechanism of Action
While the specific mechanism of action for 4,6-Dichloro-2,3-dimethylpyridine is not mentioned in the search results, pyrimidines, a class of compounds to which it belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Future Directions
While specific future directions for 4,6-Dichloro-2,3-dimethylpyridine are not mentioned in the search results, it’s worth noting that pyrimidines, a class of compounds to which it belongs, are used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .
Properties
IUPAC Name |
4,6-dichloro-2,3-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBCCVZZQCQJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306336 | |
Record name | 4,6-dichloro-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101252-84-0 | |
Record name | 4,6-dichloro-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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